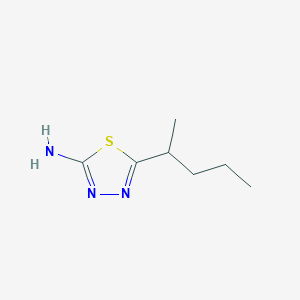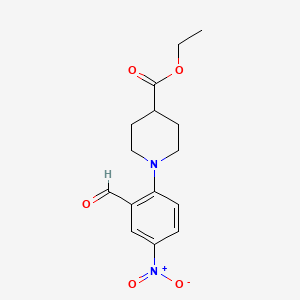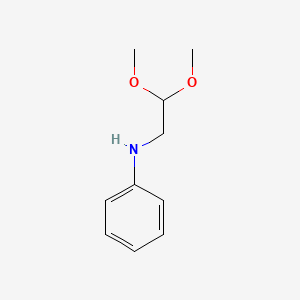
Alizarine orange
Overview
Description
Alizarine Orange is a synthetic dye that belongs to the class of azo dyes. It produces bright, orange needles or plates when precipitated from an acetic acid solution . It is used to dye cloth orange with an alum mordant or a red to violet color when used with an iron mordant . This compound is also used as an acid-base indicator .
Synthesis Analysis
Alizarin, from which this compound is derived, can be extracted from the roots of plants of the madder genus or be obtained synthetically . The synthesis of Alizarin involves a two-step sequence from anthraquinone, namely bromination and hydroxylation . The synthesis of Alizarin from anthraquinone-2-sulfonic acid was found to be commercially viable .
Molecular Structure Analysis
The molecular formula of this compound is C14H7NO6 . It is one of ten dihydroxyanthraquinone isomers .
Chemical Reactions Analysis
Alizarin changes color depending on the pH of the solution it is in, thereby making it a pH indicator .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.208 Da . It is soluble in hexane and chloroform . In aqueous solutions, it changes from an orange at pH 2.0 to a yellow at pH 4.0 . In a saturated alcohol solution, this compound changes from yellow at pH 5.0 to a purplish red at pH 6.5 .
Scientific Research Applications
Biosorption of Textile Dyes
Alizarine orange, along with other dyes like Alizarin Red S, is studied for its biosorption properties. Calcined mussel shells have been found to be an effective biosorbent for removing such dyes from aqueous solutions. This research highlights the potential environmental applications of this compound in water purification and pollution control (Haddad et al., 2014).
Medical and Biological Applications
This compound has been used as a fluorochrome for marking calcifying tissues in medical studies. Its lower toxicity compared to similar substances like Alizarin red S makes it suitable for such applications (Rahn & Perren, 1972). Furthermore, its use in identifying bone formation and resorption is notable, particularly in studies of bone remodeling and fracture healing (Olerud & Lorenzi, 1970).
Photocatalysis Research
This compound is studied in the field of photocatalysis, where it's used as a test dye to evaluate the photocatalytic properties of materials. The degradation of this compound under UV radiation has been a subject of interest, highlighting its role in environmental applications and the study of novel photocatalytic materials (Muktha et al., 2007).
Analytical Chemistry
In analytical chemistry, this compound has been used in fluorescence-based methods. For instance, its interaction with other compounds in fluorescence quenching studies offers insights into analytical techniques for various applications, including pharmaceutical analysis (Du et al., 2014).
Forensic Science
This compound has potential applications in forensic science for the visualization of latent fingerprints. Its reaction with fingermark residue to yield colored impressions is a novel area of study that could advance forensic methodologies (Berkil Akar, 2020).
Mechanism of Action
Target of Action
Alizarin, also known as 1,2-dihydroxyanthraquinone, is an organic compound that has been used throughout history as a prominent red dye . The primary target of Alizarin is the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . Alizarin acts as an agonist of the AHR receptor .
Mode of Action
Alizarin interacts with the AHR receptor, leading to changes in the transcription of target genes . It has been found to significantly upregulate the expression of Cytochrome P450 1A1 (CYP1A1), an enzyme that plays a crucial role in the metabolism of xenobiotics . This interaction leads to increased ethoxyresorufin-O-deethylase activity .
Biochemical Pathways
The activation of the AHR receptor by Alizarin leads to the induction of the AHR-CYP1A1 signaling pathway . This pathway plays a significant role in the metabolism of various endogenous substrates and xenobiotics. The upregulation of CYP1A1 can lead to increased metabolism of certain substances, potentially affecting various biochemical pathways.
Pharmacokinetics
It’s known that alizarin can decrease cell viability in a dose-dependent manner, with ic50 values between 1604 and 2168 μM in HepG2 cells .
Result of Action
The activation of the AHR-CYP1A1 signaling pathway by Alizarin can lead to various molecular and cellular effects. For instance, it can decrease cell viability and induce transcriptional changes in hepatoma cells . It’s important to note that while some studies propose alizarin as an anti-tumor drug , others suggest it may act as a potential carcinogen .
Action Environment
The action, efficacy, and stability of Alizarin can be influenced by various environmental factors. For example, its solubility can affect its bioavailability and hence its action. Alizarin is slightly to sparingly soluble in water , which could influence its distribution and action in the body. Furthermore, its interaction with other substances in the environment, such as metal ions, can also affect its action .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Alizarine Orange interacts with various biomolecules in biochemical reactions. It has been shown to bind to calcium, forming a Lake pigment that is orange to red in color . This property is often utilized in histology to stain calcium deposits in tissues .
Cellular Effects
This compound can have significant effects on cellular processes. For instance, it has been shown to decrease cell viability in a dose-dependent manner in HepG2 cells, a human hepatoma cell line . It also significantly upregulated the expression of CYP1A1, an enzyme involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It exhibits agonistic activity toward the AHR receptor, activating the AHR-CYP1A1 signaling pathway in HepG2 cells . This may lead to risks for cancer development .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. For instance, it has been shown to decrease HepG2 cell viability in a dose-dependent manner, with IC50 values between 160.4 and 216.8 μM .
Metabolic Pathways
This compound is involved in the AHR-CYP1A1 pathway . This pathway is crucial in the metabolism of xenobiotics and is involved in the synthesis of cholesterol, steroids, and other lipids .
Subcellular Localization
Given its ability to bind to calcium, it may be found in areas of the cell where calcium deposits are present
Properties
IUPAC Name |
1,2-dihydroxy-3-nitroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7NO6/c16-11-6-3-1-2-4-7(6)12(17)10-8(11)5-9(15(20)21)13(18)14(10)19/h1-5,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSUEVFAMOKROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205357 | |
| Record name | Alizarine orange | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568-93-4 | |
| Record name | 1,2-Dihydroxy-3-nitro-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alizarine orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alizarine orange | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alizarine orange | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydroxy-3-nitroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALIZARINE ORANGE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1B32T975N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


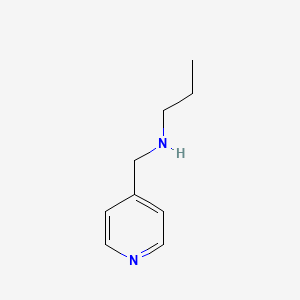
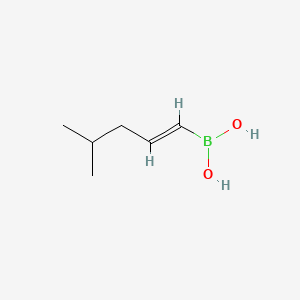
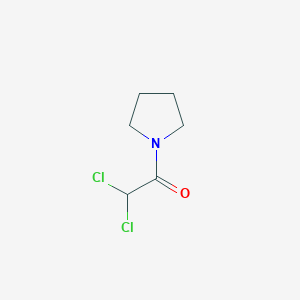


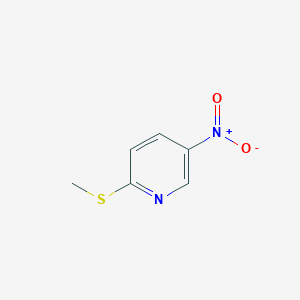
![1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598418.png)


![2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B1598425.png)

